![molecular formula C26H33N3O3S B2994240 4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932500-13-5](/img/structure/B2994240.png)
4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide" is an organic molecule featuring a complex structure that comprises multiple functional groups, including a thieno[3,2-d]pyrimidine core, benzyl, and cyclohexanecarboxamide units
Applications De Recherche Scientifique
Chemistry: : The compound is utilized as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis. Biology and Medicine : The compound may exhibit bioactivity, such as binding to specific protein targets or modulating biological pathways. It's used in drug discovery and development to investigate new therapeutic agents. Industry : It can be employed in materials science for the development of advanced materials with specific properties, such as improved solubility or stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis, starting with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved via the cyclization of appropriately substituted thiophene and pyrimidine derivatives under controlled reaction conditions. Following this, the benzyl group is introduced through benzylation, and the N-pentylcyclohexanecarboxamide moiety is attached via amidation reactions. Industrial Production Methods : In an industrial setting, large-scale synthesis may involve optimized reaction conditions to improve yield and reduce costs. Catalysts and automated reaction setups are often employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : Oxidation might be performed using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents or nucleophilic substitution under basic or acidic conditions. Major Products Formed : The products of these reactions depend on the specific site of reactivity within the compound. For instance, oxidation might convert the thieno[3,2-d]pyrimidine core into sulfoxide or sulfone derivatives, while reduction could target the carbonyl groups to yield alcohol derivatives.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets within biological systems. Its structure allows it to bind to specific proteins or enzymes, altering their activity and thereby modulating biological pathways. The benzyl and thieno[3,2-d]pyrimidine groups play critical roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as those with a different substitution pattern on the thieno[3,2-d]pyrimidine core or varying lengths of the N-pentyl group, "4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide" stands out due to its unique combination of functional groups and resultant properties. Other similar compounds include derivatives with substituted benzyl groups or analogs with different carboxamide moieties.
This compound’s unique structure and reactivity provide a myriad of opportunities for scientific exploration and industrial application, paving the way for novel discoveries and innovations.
Propriétés
IUPAC Name |
4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S/c1-2-3-7-15-27-24(30)21-12-10-20(11-13-21)18-29-25(31)23-22(14-16-33-23)28(26(29)32)17-19-8-5-4-6-9-19/h4-6,8-9,14,16,20-21H,2-3,7,10-13,15,17-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDTPIGEMCWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2994157.png)
![6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2994160.png)
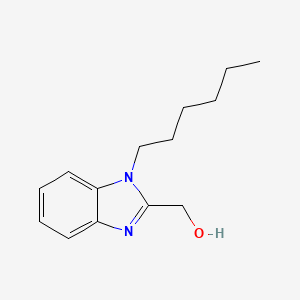

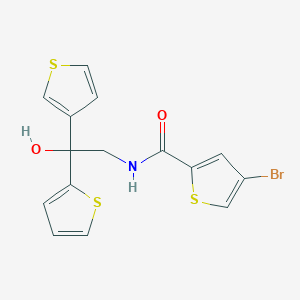
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
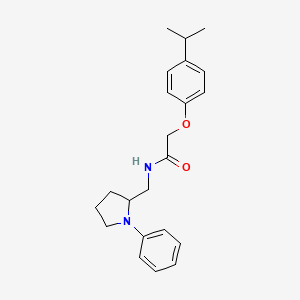
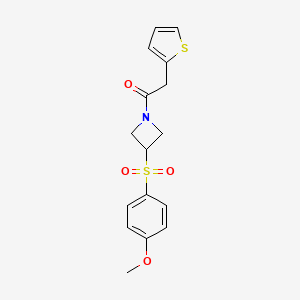
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
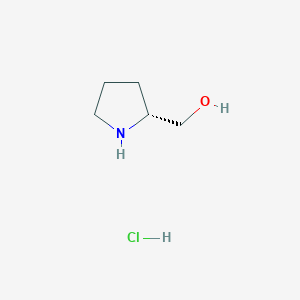
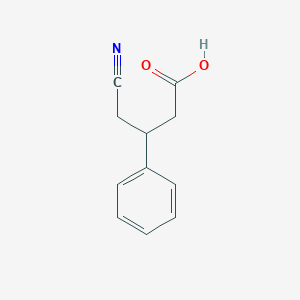
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
